molecular formula C13H9BrCl2O4S B4903166 2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate

2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate

Cat. No.: B4903166
M. Wt: 412.1 g/mol
InChI Key: LYAQBKGHJLPZSR-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of benzenesulfonyl chlorides. It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,5-dichlorophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2,5-Dichlorophenyl sulfonate
  • 5-Bromo-2-chlorobenzenesulfonate

Uniqueness

2,5-Dichlorophenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2,5-dichlorophenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O4S/c1-19-11-5-2-8(14)6-13(11)21(17,18)20-12-7-9(15)3-4-10(12)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAQBKGHJLPZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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